Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Carbohydrate Chemistry Stereoselective Synthesis Nucleoside Analogue Synthesis

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) is a fully benzyl-protected β-D-ribofuranoside with a methoxy group at the anomeric C-1 position, defined by its IUPAC name as (2R,3R,4R,5R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-methoxyoxolane and characterized by a molecular formula of C₂₇H₃₀O₅ and a molecular weight of 434.52. As a key building block in carbohydrate chemistry, this compound serves as a protected intermediate for the stereoselective synthesis of β-nucleoside analogues and C-nucleosides with antiviral and anticancer potential , functioning as a glycosylation reagent for the construction of oligosaccharides and polysaccharides.

Molecular Formula C27H30O5
Molecular Weight 434.5 g/mol
CAS No. 55725-85-4
Cat. No. B015769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
CAS55725-85-4
SynonymsMethyl 2,3,5-Tris-O-(phenylmethyl)-β-D-ribofuranoside; 
Molecular FormulaC27H30O5
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
InChIKeyDJVKHGGGJZLGII-FPCALVHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,5-Tri-O-Benzyl-Beta-D-Ribofuranoside (CAS 55725-85-4): Protected Ribose Intermediate for Nucleoside Synthesis


Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) is a fully benzyl-protected β-D-ribofuranoside with a methoxy group at the anomeric C-1 position, defined by its IUPAC name as (2R,3R,4R,5R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-methoxyoxolane and characterized by a molecular formula of C₂₇H₃₀O₅ and a molecular weight of 434.52 [1]. As a key building block in carbohydrate chemistry, this compound serves as a protected intermediate for the stereoselective synthesis of β-nucleoside analogues and C-nucleosides with antiviral and anticancer potential , functioning as a glycosylation reagent for the construction of oligosaccharides and polysaccharides .

Stereochemistry
Unambiguous β-anomeric configuration for stereoselective glycosylation
Protecting Group
Benzyl ethers provide orthogonal stability vs. base-labile esters
Building Block
Supports β-nucleoside analogue and C-nucleoside synthesis

Why Generic Analogs Cannot Substitute for Methyl 2,3,5-Tri-O-Benzyl-Beta-D-Ribofuranoside (CAS 55725-85-4) in β-Stereospecific Synthesis


Generic substitution fails because the precise combination of anomeric configuration (β), leaving group identity (methoxy), and hydroxyl protection strategy (benzyl) in this compound is not interchangeable with closely related analogs. The β-anomeric configuration at C-1, defined by the four specified stereocenters (2R,3R,4R,5R), directly determines the stereochemical outcome of subsequent glycosylation reactions ; use of the α-anomer or undefined anomeric mixtures can result in substantially reduced yield or complete failure to access the desired β-nucleoside product. While alternative protecting groups such as benzoyl esters exist [1], the benzyl ethers in this compound confer orthogonal stability under conditions where esters would undergo premature cleavage, enabling chemoselective deprotection in later synthetic steps .

Risk Factor
This Product (Target)
Common Substitute / Analog
Anomeric Identity
Defined β-anomer (2R,3R,4R,5R)
Undefined anomeric mixture or α-anomer may shift stereochemical outcome and reduce β-nucleoside yield
Protecting Group
Benzyl ethers (stable to base, cleaved by hydrogenolysis)
Benzoyl esters (CAS 64363-77-5) may undergo premature cleavage under basic glycosylation conditions, limiting chemoselective strategies

Quantitative Evidence Guide: Comparative Performance of Methyl 2,3,5-Tri-O-Benzyl-Beta-D-Ribofuranoside (CAS 55725-85-4)


Anomeric Configuration and Stereochemical Purity: β-Anomer Defined by Four Stereocenters

Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) is unambiguously defined as the β-D-ribofuranoside anomer with four specified stereocenters (2R,3R,4R,5R) per IUPAC systematic nomenclature . In contrast, the alternative methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (CAS 64363-77-5) is commercially listed without anomeric specification, representing an undefined anomeric mixture . The defined β-configuration is essential for subsequent stereoselective glycosylations, as studies using 2,3,5-tri-O-benzyl-β-D-ribofuranose as a precursor demonstrate that reaction conditions determine the anomeric outcome, with β-ribofuranosides being stereoselectively synthesized in high yields under specific catalyst systems [1].

Anomeric Configuration & Stereochemical Purity
Head-to-head
Target: β-anomer with 4 defined stereocenters (2R,3R,4R,5R). Comparator: Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (CAS 64363-77-5) has unspecified anomeric identity.
Stereochemical certainty supports reproducible glycosylation.
Based on IUPAC nomenclature and vendor specifications.
Carbohydrate Chemistry Stereoselective Synthesis Nucleoside Analogue Synthesis

Application as a Key Intermediate in Stereoselective β-Nucleoside Synthesis

The target compound is explicitly documented as a precursor for the stereoselective synthesis of β-D-ribonucleosides. In a validated method using SnCl₂ as a Lewis acid catalyst, methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl carbonate (a closely related protected ribose) reacts with trimethylsilylated nucleoside bases to produce β-D-ribonucleosides in high yields under mild conditions [1]. The 2,3,5-tri-O-benzyl protected framework of the target compound provides orthogonal stability compared to benzoyl esters, enabling different chemoselective deprotection strategies . While the comparative acetate-based variant methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside offers lower steric bulk, it suffers from premature ester cleavage under basic glycosylation conditions [2].

Key Intermediate in β-Nucleoside Synthesis
Class-level
Benzyl ether protection offers orthogonal stability vs. benzoyl esters; class-level inference from β-nucleoside synthesis methods using SnCl₂.
Orthogonal protection supports chemoselective deprotection strategies.
Data to verify; class-level inference from related benzoyl ester methods.
Nucleoside Chemistry Antiviral Drug Synthesis Carbohydrate Chemistry

Purity Specifications and Physical Form: 98% Purity Liquid vs. 95% Alternative

Commercially, Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside (CAS 55725-85-4) is supplied as a liquid with a purity specification of 98% by multiple vendors , whereas the alternative methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (CAS 64363-77-5) is offered at a lower standard purity of 95% . The 3% absolute difference in purity specification (98% vs. 95%) translates to a 60% reduction in impurity burden (2% total impurities vs. 5% total impurities). Additionally, the target compound is a liquid at room temperature with a density of 1.174 g/cm³ , whereas the D-ribofuranose precursor (CAS 54623-25-5) is a solid with limited water solubility (0.26 g/L at 25°C) [1].

Purity Specifications & Physical Form
Head-to-head
Target: 98% purity (liquid). Comparator: 95% purity (CAS 64363-77-5). 60% reduction in impurity burden (2% vs. 5% impurities).
Reported purity specification supports consistent stoichiometry.
Supplier-specified data from multiple vendors; verify with lot-specific CoA.
Chemical Procurement Quality Control Carbohydrate Chemistry

C-Nucleoside Synthesis: β-Configuration Enables Specific C-Glycoside Formation

The target compound and its α-anomer counterpart have been directly employed in the synthesis of C-nucleosides, with studies demonstrating that 3-[2,3,5-tri-O-benzyl-β-(and α)-D-ribofuranosyl]prop-2-yn-1-ol and related C-glycosides can be synthesized from these protected ribofuranosides [1]. In a broader synthetic context, 2,3,5-tri-O-benzyl-D-ribose (the hemiacetal precursor) reacts with lithium salts of thiophenes or furans to produce 2-ribosylthiophenes or furans, which are subsequently treated with p-toluenesulfonic acid to afford 2-ribofuranosylthiophenes or furans . The defined β-configuration of the target compound provides stereochemical control not achievable with the unsubstituted D-ribose or the α-anomer [2].

C-Nucleoside Synthesis Utility
Class-level
β-anomer used in C-nucleoside synthesis; α-anomer or unprotected sugar lack stereocontrol.
Defined β-configuration supports reproducible C-glycoside formation.
Class-level inference from published C-nucleoside studies.
C-Nucleoside Chemistry Medicinal Chemistry Stereoselective Synthesis

Stability and Storage Specifications: Defined Long-Term Storage Conditions

The target compound has well-defined storage and stability specifications: pure form is stable for 3 years at -20°C, 2 years at 4°C; in solvent at -80°C for 6 months and -20°C for 1 month [1]. Shipping is permitted at room temperature with stability for several days during transit . The compound is specified as a liquid with a boiling point of 552.6°C at 760 mmHg and a refractive index of 1.587 . In contrast, the hemiacetal precursor 2,3,5-tri-O-benzyl-D-ribofuranose (CAS 54623-25-5) has limited water solubility (0.26 g/L) and requires different storage conditions [2].

Stability & Storage Specifications
Reported
Stability: 3 years at -20°C, 2 years at 4°C (pure); 6 months at -80°C (in solvent). Liquid at RT.
Documented stability specifications support inventory management.
Vendor-specified data; confirm under intended use conditions.
Chemical Stability Procurement Logistics Laboratory Storage

Optimal Research and Industrial Use Cases for Methyl 2,3,5-Tri-O-Benzyl-Beta-D-Ribofuranoside (CAS 55725-85-4)


Stereoselective Synthesis of β-D-Ribonucleosides for Antiviral Drug Discovery

The defined β-anomeric configuration and benzyl ether protection of this compound make it an optimal starting material for the stereoselective synthesis of β-D-ribonucleosides. Researchers employing Lewis acid-catalyzed glycosylation methods (e.g., SnCl₂) can utilize this protected ribofuranoside as a glycosyl donor to couple with trimethylsilylated nucleoside bases, producing β-nucleoside analogues in high stereochemical purity [1]. The benzyl protecting groups provide orthogonal stability to benzoyl esters, enabling chemoselective deprotection strategies essential for complex nucleoside analogue libraries [2].

C-Nucleoside Research Requiring Defined β-Anomeric Configuration

For laboratories investigating C-nucleoside synthesis, the unambiguous β-anomeric configuration is critical for achieving stereocontrolled C-glycoside formation. As demonstrated in studies synthesizing 3-[2,3,5-tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-ol and pyrazole-based C-nucleosides, the defined β-stereochemistry directly determines the stereochemical outcome of C-glycosylation reactions [3]. Procurement of the β-specific anomer eliminates the confounding variable of anomeric mixtures and ensures reproducible stereochemical outcomes.

Oligosaccharide and Polysaccharide Synthesis via Glycosylation

This compound is explicitly documented as a glycosylation reagent for the synthesis of oligosaccharides and polysaccharides . The benzyl-protected hydroxyl groups at positions 2, 3, and 5, combined with the methoxy leaving group at C-1, enable controlled glycosidic bond formation. The liquid physical form and 98% purity specification support its use in automated glycan assembly workflows where precise stoichiometry and reagent purity are essential for reproducible glycosylation yields.

Carbohydrate Building Block for Orthogonal Protection Strategies

The fully benzylated ribofuranoside scaffold serves as a versatile building block in multi-step synthetic routes where orthogonal protecting group strategies are required. The benzyl ethers are stable under basic conditions but readily cleaved by hydrogenolysis, providing a complementary protection scheme to base-labile acyl protecting groups (e.g., benzoyl, acetyl). This orthogonal stability enables sequential deprotection and functionalization of the ribose hydroxyl groups, a critical requirement in the synthesis of complex nucleoside analogues with site-specific modifications [2].

Application
Selection Property
Validation Focus
β-D-Ribonucleoside synthesis
Defined β-anomer with benzyl ether stability
Stereochemical outcome and glycosylation yield
C-Nucleoside research
Unambiguous β-anomeric configuration
Stereocontrolled C-glycoside formation
Oligosaccharide & polysaccharide synthesis
Protected ribofuranoside with methoxy leaving group
Glycosylation reproducibility and reagent purity
Orthogonal protection strategies
Benzyl ethers (base-stable, hydrogenolysis-labile)
Sequential deprotection and site-specific modification

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